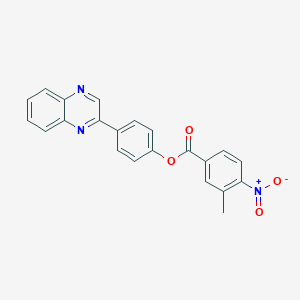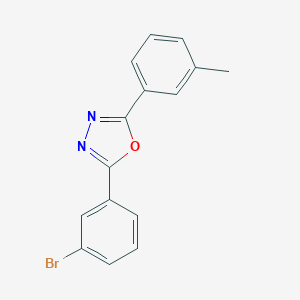![molecular formula C17H12Cl2N2O3 B340273 N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B340273.png)
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloro-substituted isoindoline-1,3-dione core linked to a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide typically involves the reaction of 5,6-dichloro-1,3-dioxoisoindoline with phenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl)-acetamide
- 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide is unique due to its specific dichloro-substitution pattern and the combination of isoindoline-1,3-dione and phenylacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H12Cl2N2O3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(22)20(11-5-3-2-4-6-11)9-21-16(23)12-7-14(18)15(19)8-13(12)17(21)24/h2-8H,9H2,1H3 |
InChI Key |
LSPBIDDMCJGFIX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


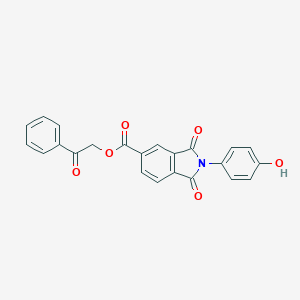
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340192.png)
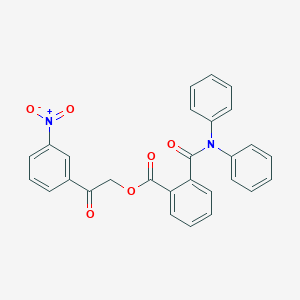
![2-Methylpropyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340196.png)
![3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid (non-preferred name)](/img/structure/B340197.png)
![N-(4-{[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]amino}phenyl)acetamide](/img/structure/B340199.png)

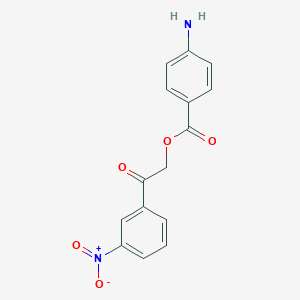
![N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B340204.png)
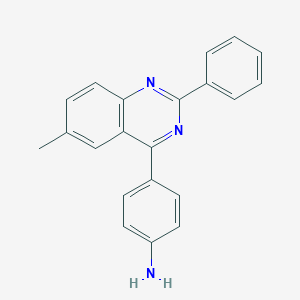
![6-{3-nitrobenzoyl}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B340208.png)

